5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene
CAS No.: 2167653-75-8
Cat. No.: VC11667304
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2167653-75-8 |
|---|---|
| Molecular Formula | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | 5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene |
| Standard InChI | InChI=1S/C8H6BrF3O/c1-4-2-5(9)3-6(7(4)10)13-8(11)12/h2-3,8H,1H3 |
| Standard InChI Key | HALNLVVNTWLIDP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)OC(F)F)Br |
| Canonical SMILES | CC1=CC(=CC(=C1F)OC(F)F)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s benzene ring is substituted at four positions:
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Bromine at position 5 (C5)
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Difluoromethoxy () at position 1 (C1)
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Fluorine at position 2 (C2)
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Methyl () at position 3 (C3)
This substitution pattern is critical to its reactivity, as electron-withdrawing groups (bromine, fluorine, difluoromethoxy) and the electron-donating methyl group create a polarized electronic environment.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2167653-75-8 | |
| IUPAC Name | 5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene | |
| Molecular Formula | ||
| Molecular Weight | 255.03 g/mol | |
| SMILES | CC1=CC(=CC(=C1F)OC(F)F)Br |
Synthesis and Production
Halogenation and Substitution Pathways
The synthesis typically involves sequential halogenation and etherification steps:
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Bromination: Introduction of bromine via electrophilic aromatic substitution using -bromosuccinimide (NBS) or in the presence of a Lewis acid catalyst.
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Difluoromethoxy Introduction: Reaction with chlorodifluoromethane () under basic conditions to form the difluoromethoxy group .
A patent-pending method for analogous compounds emphasizes low-temperature bromination (0–20°C) to minimize byproducts, a strategy applicable to this compound’s synthesis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, , 0°C | 79–85% |
| Etherification | , KOH, 50°C | 65–72% |
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Temperature Sensitivity: Decomposition observed above 150°C.
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Moisture Reactivity: Hydrolysis of the difluoromethoxy group in aqueous acidic/basic conditions.
Experimental data on melting/boiling points remain unreported, but analogues with similar substituents suggest a melting range of 45–60°C .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Isoxazoline Derivatives: Used in agrochemicals for pest control .
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Fluorinated Drug Candidates: The difluoromethoxy group enhances metabolic stability in bioactive molecules.
Comparative Analysis with Structural Analogues
Table 3: Substituent Positioning and Impact
Industrial and Regulatory Considerations
Scalability Challenges
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Cost of Brominating Agents: NBS is expensive at industrial scales; alternatives like - mixtures are being explored .
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Byproduct Management: Dibrominated impurities require column chromatography or recrystallization for removal.
Future Research Directions
Catalytic Innovations
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